2-(1-Thien-2-ylcyclohexyl)acetamide
Description
2-(1-Thien-2-ylcyclohexyl)acetamide is a synthetic acetamide derivative characterized by a thiophene (thienyl) ring fused to a cyclohexyl moiety, which is further linked to an acetamide group. While direct references to this compound are absent in the provided evidence, analogous acetamide derivatives offer insights into its structural and functional attributes. Thiophene-containing compounds are notable for their electronic properties due to sulfur’s polarizability, which may enhance binding interactions in biological systems or material applications.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C12H17NOS/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H2,13,14) |
InChI Key |
GNZVQVGLVZNCDW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)N)C2=CC=CS2 |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-Phenoxyacetamide Analogues
- Key Features: Synthesized via nucleophilic substitution of substituted phenols with 2-chloroethanamide under basic conditions. Substituents include electron-donating (Me, OMe) or withdrawing (Cl, F) groups, which modulate reactivity and yield (up to 90%) .
- Comparison: Unlike 2-(1-Thien-2-ylcyclohexyl)acetamide, these compounds lack the cyclohexyl-thienyl system.
Benzothiazole Derivatives (EP3 348 550A1)
- Key Features : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide incorporate a benzothiazole ring and trifluoromethyl groups, enhancing lipophilicity and bioactivity .
- However, the cyclohexyl group in the target compound may reduce crystallinity, favoring solubility in lipid-rich environments.
Physicochemical Properties
Lipophilicity (logP)
- 2-(2-Cyclohexenyl)acetamide : logP = 1.91, indicating moderate lipophilicity suitable for membrane permeability .
- Estimated for this compound : logP ≈ 2.5 (predicted), driven by the thienyl and cyclohexyl groups. Higher lipophilicity may enhance blood-brain barrier penetration compared to phenyl analogues.
Isomerism and Stereochemistry
- 2-(2-Hydroxyphenyl)acetamide vs. 2-(3-Hydroxyphenyl)acetamide : Positional isomerism (ortho vs. meta) significantly affects metabolic pathways and excretion patterns, as shown in sulfate conjugates .
- Relevance to Target Compound : The thienyl group’s position on the cyclohexane ring (e.g., axial vs. equatorial) could similarly influence conformational stability and biological interactions.
Data Table: Key Comparative Parameters
*Estimated via analogy to structurally similar compounds.
Research Findings and Implications
- Electronic Effects : Thienyl groups may enhance π-π stacking interactions compared to phenyl rings, as seen in auxin agonists .
- Metabolic Stability : Cyclohexyl moieties, as in 2-(2-cyclohexenyl)acetamide, reduce oxidative metabolism compared to linear alkyl chains .
- Synthetic Challenges: Steric hindrance in thienyl-cyclohexyl systems may require tailored catalysts or solvents, akin to optimized conditions for formylphenoxyacetamide synthesis .
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